molecular formula C22H19BrN6O2 B2761558 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921511-13-9

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2761558
CAS No.: 921511-13-9
M. Wt: 479.338
InChI Key: FKXILJOVRHHKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exhibits high potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), making it a valuable chemical probe for dissecting the complex signaling networks in oncogenesis. Its primary research value lies in its application for investigating PIM kinase-driven tumorigenesis, studying mechanisms of therapy resistance, and exploring combination treatment strategies in preclinical models. Researchers utilize this inhibitor to elucidate the role of PIM kinases in modulating the activity of downstream effectors involved in cell cycle progression and apoptosis suppression. The compound is a critical tool for target validation and for advancing the understanding of PIM kinase biology in the context of cancer, inflammatory diseases, and other cellular processes where this pathway is implicated.

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-5-8-14-6-3-2-4-7-14)21-26-25-18(29(20)21)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXILJOVRHHKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Purine Ring: This can be achieved through the cyclization of appropriate guanine derivatives.

    Introduction of the Triazole Ring: This step involves the reaction of the purine derivative with hydrazine and subsequent cyclization to form the triazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives and substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopurine Derivatives

Compound : 3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

  • Key Differences :
    • Substituent at position 9 : 2-Methoxyethyl vs. 3-phenylpropyl.
    • Triazolo ring fusion : [4,3-e] vs. [3,4-h] in the target compound.
  • The altered triazolo fusion may affect π-stacking interactions in biological targets.

Carbazole Derivatives

Compound : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

  • Key Differences :
    • Carbazole core vs. triazolopurine-dione.
    • Nitro and methoxy substituents vs. bromophenyl and methyl groups.
  • Impact :
    • Carbazoles exhibit strong fluorescence and intercalation properties, whereas triazolopurines may prioritize enzyme inhibition.
    • The nitro group in 7b enhances electrophilicity, contrasting with the electron-withdrawing bromine in the target compound.

Pyrazole-Triazine Derivatives

Compound : 2-Hydroxy-3-phenylazo-pyrazole[5,1-c]benzotriazine

  • Key Differences :
    • Azo and hydroxy groups vs. bromophenyl and dione moieties.
    • Benzotriazine vs. purine-dione core.
  • Impact :
    • Azo groups enable photochromic properties, whereas bromophenyl groups favor halogen bonding.
    • The purine-dione framework may offer superior metabolic stability compared to benzotriazines.

Table 1: Key Properties of Target Compound and Analogs

Property Target Compound Methoxyethyl Analog Carbazole 7b Pyrazole-Triazine
Core Structure Triazolo[3,4-h]purine-6,8-dione Triazolo[4,3-e]purine Carbazole Pyrazole-benzotriazine
Key Substituents 4-Bromophenyl, 3-phenylpropyl 2-Methoxyethyl 2-Fluoro-5-methoxyphenyl Phenylazo, hydroxy
Molecular Weight ~520 g/mol (estimated) ~450 g/mol (estimated) 364 g/mol ~350 g/mol (estimated)
Synthetic Route Likely Suzuki coupling for aryl Cross-coupling Suzuki coupling Cyclization and azo coupling
Polarity High lipophilicity Moderate Moderate Low (azo group)

Spectroscopic Signatures

  • Target Compound :
    • IR : Expected C=O stretches (~1700 cm⁻¹) and C-Br (~600 cm⁻¹).
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl singlet (~2.5 ppm), and phenylpropyl protons (δ 1.5–3.0 ppm).
  • Analog Comparison :
    • Carbazole 7b shows NH (δ 12.06 ppm) and OCH3 (δ 3.80 ppm) , absent in the target compound.

Research Implications

  • Bioactivity Potential: The 4-bromophenyl group may enhance kinase inhibition (similar to brominated purines), while the 3-phenylpropyl chain could improve blood-brain barrier penetration .
  • Optimization Strategies : Replacing the phenylpropyl with polar groups (e.g., methoxyethyl) might balance solubility and activity .

Biological Activity

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that integrates a purine and triazole ring system. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula: C22H19BrN6O2
  • Molecular Weight: 479.3 g/mol
  • CAS Number: 921511-13-9

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Purine Ring: Cyclization of guanine derivatives.
  • Introduction of the Triazole Ring: Reaction with hydrazine leading to cyclization.
  • Substitution Reactions: Modifications at the bromophenyl group to enhance biological activity.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancer cells. In vitro studies have demonstrated that derivatives of triazolo[3,4-h]purines can effectively inhibit Plk1 activity, leading to reduced proliferation in cancer cell lines .

Table 1: Inhibitory Activity Against Plk1

CompoundIC50 (μM)Mechanism
This compoundTBDPlk1 inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Triazole derivatives are known for their broad-spectrum activity against various pathogens. Preliminary studies suggest that this specific compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Study on Plk1 Inhibition: A recent study highlighted the development of triazoloquinazolinone-based inhibitors targeting Plk1 with promising results in reducing tumor growth in xenograft models .
  • Antimicrobial Evaluation: A comparative study assessed various triazole compounds against common bacterial strains and found significant activity correlating with structural modifications similar to those present in our compound .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction parameters be optimized?

The synthesis of triazolopurine-dione derivatives typically involves multi-step reactions, including cyclization, alkylation, and substitution. For example, analogous compounds (e.g., triazolopyrimidines) are synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation . Key parameters to optimize include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
    Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Assign peaks to distinguish substituents (e.g., 4-bromophenyl protons appear as doublets at δ 7.2–7.8 ppm due to deshielding ).
  • IR spectroscopy : Confirm carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of bromine or phenylpropyl groups ).

Q. What strategies are effective for improving solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 3-phenylpropyl chain.
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Salt formation : Convert the dione moiety into sodium or potassium salts via basic hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR analysis for triazolopurine-diones involves systematic substitution:

Substituent Position Functional Group Observed Activity Reference
4-Bromophenyl (C3)HalogenIncreased lipophilicity, enhanced CNS penetration
3-Phenylpropyl (C9)Alkyl chainModulates enzyme binding via hydrophobic interactions
Triazole ring (N1–N3)Electron-withdrawing groupsStabilizes binding to ATP-binding pockets (e.g., kinases)

Q. How should environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

Adopt methodologies from Project INCHEMBIOL :

  • Abiotic degradation : Test hydrolysis (pH 2–12) and photolysis (UV light, 254 nm) over 30 days.
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀).

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays).
  • Cellular context : Account for cell-line-specific expression of target proteins (e.g., CYP450 isoforms affecting metabolism ).
  • Data normalization : Use reference inhibitors (e.g., staurosporine for kinase inhibition) to calibrate activity .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., PDB 3QKK).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .

Q. How can degradation pathways be mapped to identify toxic metabolites?

  • LC-HRMS/MS : Profile metabolites in liver microsomes (e.g., rat S9 fraction).
  • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic byproducts .
  • Enzyme inhibition assays : Test metabolites against CYP450 isoforms (e.g., CYP3A4) to assess bioactivation risks .

Methodological Notes

  • Experimental Design : Use randomized block designs with split-split plots for multi-variable studies (e.g., solvent polarity × temperature effects) .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (B3LYP/6-31G* level) .
  • Risk Mitigation : Include negative controls (e.g., empty vector transfection) in biological assays to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.